3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine
Overview
Description
3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-triazole moiety, which is further functionalized with a bromophenyl and a cinnamylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,2,4-triazole core, followed by the introduction of the bromophenyl and cinnamylthio groups through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted triazole compounds.
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and cinnamylthio groups can enhance binding affinity and selectivity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1,2,4-triazole
- 5-(Cinnamylthio)-1,2,4-triazole
- 4-(4-Bromophenyl)-5-(methylthio)-1,2,4-triazole
Uniqueness
3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromophenyl and cinnamylthio groups on the triazole ring is not commonly found in similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4S/c23-19-10-12-20(13-11-19)27-21(18-9-4-14-24-16-18)25-26-22(27)28-15-5-8-17-6-2-1-3-7-17/h1-14,16H,15H2/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWPRONUJYTDEP-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477734-67-1 | |
Record name | 3-(4-(4-BROMOPHENYL)-5-(CINNAMYLTHIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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